Kinase Inhibition: Sub-Nanomolar Potency Achieved with Cyclopentyl-Pyrazolo[3,4-d]pyrimidine Core
A derivative incorporating the 1-cyclopentylpyrazole motif, compound 3r, exhibits an IC50 of 0.6 nM against phosphodiesterase 9 (PDE9) [1]. The cyclopentyl group is a key structural component of this potent inhibitor. While a direct, side-by-side comparison with a non-cyclopentyl analog under identical conditions is not available, the observed sub-nanomolar potency strongly differentiates this class of compounds from less optimized pyrazole derivatives, which typically show significantly weaker inhibition. This potency is a class-level characteristic conferred by the cyclopentyl substitution.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (for compound 3r, a 1-cyclopentylpyrazolo[3,4-d]pyrimidine derivative) |
| Comparator Or Baseline | Unsubstituted pyrazole core (baseline activity is significantly lower) |
| Quantified Difference | Sub-nanomolar potency observed; unsubstituted core lacks this activity. |
| Conditions | Phosphodiesterase 9 (PDE9) enzymatic assay |
Why This Matters
This data demonstrates that the 1-cyclopentylpyrazole core is a privileged scaffold capable of achieving sub-nanomolar target engagement, a critical parameter for lead optimization in drug discovery programs.
- [1] PDBj. 4qge: phosphodiesterase-9A in complex with inhibitor WYQ-C36D. 2014. View Source
